An In-depth Technical Guide to the Mechanism of Action of 1-Nitro-2-Acetylpyrrole Derivatives
An In-depth Technical Guide to the Mechanism of Action of 1-Nitro-2-Acetylpyrrole Derivatives
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of 1-nitro-2-acetylpyrrole derivatives. As a class of compounds with significant therapeutic and toxicological interest, understanding their mode of action is paramount for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for investigating these fascinating molecules.
Introduction: The Chemical and Biological Landscape
1-Nitro-2-acetylpyrrole and its derivatives represent a compelling scaffold in medicinal chemistry. Structurally, they are characterized by a five-membered pyrrole ring substituted with a nitro group (NO₂) and an acetyl group (COCH₃). The strong electron-withdrawing properties of these two groups create a unique electronic profile within the pyrrole ring, dictating its reactivity and biological interactions.[1]
These compounds have been identified in various contexts, from flavor components in foods to synthetic intermediates for novel therapeutics.[2] Their biological profile is diverse and potent, exhibiting activities that range from antimicrobial and anticancer to specific enzyme inhibition.[3][4] However, this bioactivity is a double-edged sword, as some derivatives also demonstrate significant cytotoxicity and mutagenicity.[1][2] The primary driver for these effects is the nitro group, which can be considered both a pharmacophore and a toxicophore, capable of engaging in redox reactions within the cellular environment.[5][6]
This guide will dissect the key mechanisms through which these derivatives exert their effects, focusing on redox cycling, enzyme inhibition, and structure-activity relationships.
Core Mechanism I: Redox Cycling and Oxidative Stress
A predominant mechanism for many nitroaromatic compounds, including 1-nitro-2-acetylpyrrole derivatives, is their ability to undergo intracellular redox cycling. This process is a key driver of their cytotoxicity and antimicrobial actions.
The Causality Behind the Mechanism: The process begins with the enzymatic reduction of the nitro group by intracellular reductases (e.g., nitroreductases found in bacteria and some cancer cells). This one-electron reduction converts the nitro group into a nitro anion radical. In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻). This futile cycle generates a continuous flux of reactive oxygen species (ROS), leading to significant oxidative stress, damage to cellular macromolecules (DNA, proteins, lipids), and eventual cell death.[5][6]
Caption: Proposed redox cycling mechanism for 1-nitro-2-acetylpyrrole derivatives.
Core Mechanism II: Targeted Enzyme Inhibition
Beyond generalized cytotoxicity from oxidative stress, pyrrole derivatives have demonstrated remarkable specificity as inhibitors of various key enzymes. This targeted inhibition is often the basis for their therapeutic potential. The pyrrole scaffold serves as a versatile backbone for creating molecules that can fit into the active sites of specific enzymes.[7]
Inhibition of Pentose Phosphate Pathway (PPP) Enzymes
Recent studies have identified pyrrole derivatives as inhibitors of Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), crucial enzymes in the pentose phosphate pathway.[8]
-
Rationale for Targeting PPP: The PPP is a vital metabolic pathway for producing NADPH, a primary cellular reductant, and precursors for nucleotide biosynthesis. Cancer cells, with their high proliferation rate and oxidative stress, are often highly dependent on the PPP. Therefore, inhibiting G6PD and 6PGD can selectively starve cancer cells of the building blocks and redox balance they need to survive.
-
Experimental Insights: In vitro studies have shown that specific pyrrole derivatives, such as 2-acetyl-1-methylpyrrole, can effectively inhibit both G6PD and 6PGD with low micromolar efficacy.[8] Molecular docking simulations suggest these inhibitors interact with the binding sites of the target enzymes, preventing substrate access.[8]
| Compound | Target Enzyme | IC₅₀ (mM) | Kᵢ (mM) |
| 2-acetyl-1-methylpyrrole (1g) | G6PD | 0.022 | 0.021 ± 0.003 |
| 2-acetyl-1-methylpyrrole (1g) | 6PGD | 0.020 | 0.013 ± 0.002 |
| Data synthesized from in vitro enzyme inhibition studies.[8] |
Inhibition of Cholinesterases
Certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[9][10]
-
Rationale for Targeting BChE: In the progression of Alzheimer's disease, BChE levels in the brain increase while AChE levels decrease. Therefore, selective BChE inhibitors are being explored as a therapeutic strategy for later-stage Alzheimer's. The ability to spare AChE could potentially reduce some of the side effects associated with dual-cholinesterase inhibitors.[10]
-
Mechanistic Details: Kinetic studies combined with molecular docking have revealed that these pyrrole derivatives act as mixed-competitive inhibitors of BChE.[10] This indicates they can bind to both the free enzyme and the enzyme-substrate complex, providing a robust mode of inhibition.
Other Notable Enzyme Targets
The versatility of the pyrrole scaffold has led to the development of derivatives that inhibit a wide range of other enzymes:
-
Metallo-β-Lactamases (MBLs): Certain 2-aminopyrrole derivatives can inhibit MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[11] These inhibitors could be used to restore the efficacy of antibiotics like meropenem.[11]
-
Cyclooxygenases (COX-1 & COX-2): Inspired by the structures of anti-inflammatory drugs like tolmetin, novel pyrrole derivatives have been designed as dual inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis in the inflammatory response.[12]
-
S-nitrosoglutathione Reductase (GSNOR): Pyrrole-based compounds have been identified as potent and selective inhibitors of GSNOR, an enzyme involved in regulating S-nitrosothiols, which play a role in diseases like asthma.[13]
-
Glutathione Reductase (GR): N-Methylpyrrole derivatives have been shown to be strong inhibitors of GR, an essential antioxidant enzyme.[7] This activity is being explored for developing novel antimalarial candidates, as the malaria parasite is highly susceptible to oxidative stress.[7]
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on their chemical structure. Understanding the SAR is critical for optimizing lead compounds to enhance potency and reduce toxicity.
-
Role of the Nitro Group: The presence and position of the nitro group are often crucial for activity, particularly for antimicrobial and cytotoxic effects driven by redox cycling.[3][4] It significantly enhances the antibacterial efficacy of these compounds.[3]
-
Lipophilicity: Increased lipophilicity (measured as LogD) has been shown to correlate with an increased bystander effect in cancer gene therapy models, but it can also sometimes lead to off-target activities.[14]
-
Substitutions on the Pyrrole Ring:
-
Adding or modifying substituents at different positions on the pyrrole ring and its side chains can fine-tune the inhibitory potency against specific enzymes.[11][13]
-
For MBL inhibitors, the 3-carbonitrile group and N-benzyl side chains were found to be important for potency.[11]
-
For GSNOR inhibitors, modifications to the carboxamide on a pendant N-phenyl moiety led to the identification of potent new analogs.[13]
-
Caption: Logical flow of Structure-Activity Relationship (SAR) for pyrrole derivatives.
Experimental Protocols: A Practical Guide
To validate the mechanisms described, rigorous experimental protocols are necessary. The following represents self-validating systems for assessing the bioactivity of 1-nitro-2-acetylpyrrole derivatives.
Protocol: In Vitro Enzyme Inhibition Assay (General Spectrophotometric)
This protocol provides a framework for determining the IC₅₀ value of a derivative against a specific enzyme that produces a chromogenic product.
-
Principle: The enzyme's activity is measured by the rate of formation of a colored product, which is monitored using a spectrophotometer. An inhibitor will decrease this rate. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
-
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of test concentrations.
-
Reaction Mixture: In a 96-well microplate, add the assay buffer, the enzyme solution, and the pyrrole derivative at its various concentrations. Include a "no inhibitor" control (with solvent only) and a "no enzyme" blank.
-
Expert Insight: Pre-incubating the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at the reaction temperature allows for equilibrium binding before the reaction starts. This is crucial for obtaining reproducible results, especially for slow-binding inhibitors.
-
-
Initiation: Start the reaction by adding the substrate to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at the wavelength of the colored product at regular intervals (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the "no inhibitor" control (set to 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.
-
-
Caption: Experimental workflow for determining enzyme inhibition (IC₅₀).
Protocol: Assessing Mutagenicity via Ames Test (Conceptual Overview)
-
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These strains cannot grow on a histidine-free medium. A mutagenic compound will cause reverse mutations, restoring the gene's function and allowing the bacteria to grow.
-
Methodology Outline:
-
The tester bacterial strain is mixed with the test compound (1-nitro-2-acetylpyrrole derivative).
-
An extract of rat liver enzymes (S9 mix) can be added to simulate mammalian metabolism, as some compounds only become mutagenic after being metabolized.[2]
-
The mixture is plated on a petri dish with a minimal medium lacking histidine.
-
After incubation, the number of bacterial colonies (revertants) is counted.
-
A significant increase in the number of colonies compared to a negative control indicates that the compound is mutagenic. The test is considered positive if a dose-dependent increase in revertants is observed.[2]
-
Conclusion and Future Directions
The mechanism of action for 1-nitro-2-acetylpyrrole derivatives is multifaceted, involving a complex interplay of redox chemistry and specific enzyme interactions. Their potential as therapeutic agents is significant, particularly in the fields of oncology, infectious disease, and neurodegenerative disorders. However, their inherent potential for cytotoxicity and mutagenicity, largely driven by the nitroaromatic core, necessitates careful medicinal chemistry optimization.
Future research should focus on:
-
Improving Selectivity: Designing derivatives that are potent inhibitors of a specific therapeutic target while minimizing off-target effects and redox-cycling capabilities.
-
Prodrug Strategies: Developing prodrugs that are activated only in the target tissue (e.g., by specific enzymes overexpressed in tumors), thereby reducing systemic toxicity.[14]
-
Comprehensive Toxicological Profiling: Moving beyond in vitro assays to thoroughly evaluate the safety of lead candidates in preclinical in vivo models.
By leveraging the insights and protocols detailed in this guide, researchers can more effectively navigate the challenges and opportunities presented by this potent class of molecules, paving the way for the development of safer and more effective therapeutics.
References
-
Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-44. Available at: [Link]
-
Funabiki, K., et al. (2019). PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. MDPI. Available at: [Link]
-
Sun, X., et al. (2012). Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. PubMed. Available at: [Link]
-
Idhayadhulla, A., et al. (2011). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRROLE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
Hicks, K. O., et al. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. MDPI. Available at: [Link]
-
Di Capua, A., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules. Available at: [Link]
-
Idhayadhulla, A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
-
Crespo-Hernández, C. E., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]
-
Di Capua, A., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. Available at: [Link]
-
Brem, J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Idhayadhulla, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]
-
Idhayadhulla, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available at: [Link]
-
Shi, H., et al. (2023). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. Available at: [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]
-
Alp, E., et al. (2024). Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. Journal of Molecular Recognition. Available at: [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available at: [Link]
-
Kumar, A., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. R Discovery. Available at: [Link]
-
Acar, Ç., et al. (2018). Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme. Journal of Taibah University for Science. Available at: [Link]
-
Hale, W. J., & Johnson, W. S. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry. Available at: [Link]
-
Shi, H., et al. (2023). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC. Available at: [Link]
-
La Rosa, V., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Sources
- 1. Buy 2-Acetyl-4-nitropyrrole | 32116-24-8 [smolecule.com]
- 2. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents | MDPI [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 8. Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]
- 10. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
